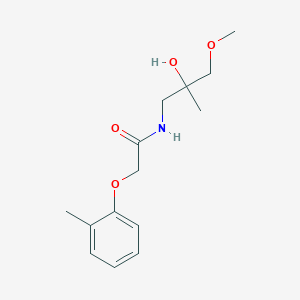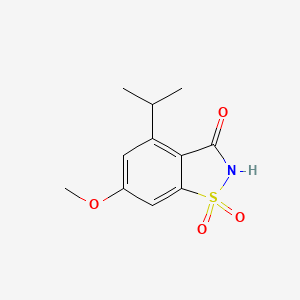
2-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(thiophen-2-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as TTPA, is a chemical compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
Pharmacological Characterization
A study by Grimwood et al. (2011) focused on a novel κ-opioid receptor antagonist, PF-04455242, which showed potential in treating depression and addiction disorders. This compound demonstrated selectivity for KORs in vivo and showed antidepressant-like efficacy, suggesting its potential in pharmacological applications (Grimwood et al., 2011).
Antitumor Evaluation
Shams et al. (2010) conducted research on the synthesis of different heterocyclic derivatives, including those comprising thiophene, thiazole, and pyrimidine rings. These compounds showed significant antiproliferative activity against various human cancer cell lines, indicating their potential in antitumor applications (Shams et al., 2010).
Structural Characterization
Zhao (2015) synthesized and characterized thioether-containing pyridylalkylamide ligands, which were used to form copper complexes. These complexes were analyzed using X-ray diffraction, contributing to the understanding of metal coordination in chemical structures (Zhao, 2015).
Electrochromic Device Applications
Variş et al. (2006) synthesized a soluble conducting polymer with promising electrochromic properties. This polymer was characterized for its potential in electrochromic devices, highlighting its suitability for such applications due to its switching ability and optical properties (Variş et al., 2006).
Monitoring Zn2+ Concentrations
Park et al. (2015) developed a chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions. This sensor displayed a remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its utility in biological and environmental monitoring (Park et al., 2015).
Propiedades
IUPAC Name |
2-thiophen-2-yl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(9-14-4-2-7-21-14)18-10-12-3-1-6-17-16(12)13-5-8-20-11-13/h1-8,11H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVDNQVIZIJTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2891104.png)
![Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate](/img/structure/B2891105.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2891107.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide](/img/structure/B2891112.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2891118.png)
![7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2891122.png)
![5-((4-(dimethylamino)phenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891123.png)